5-TAMRA-Azide (5-Carboxytetramethylrhodamine Azide) is a valuable tool in scientific research for fluorescent labeling of biomolecules (). Here's a breakdown of its applications:
5-TAMRA-Azide excels at labeling biomolecules containing alkyne tags through a powerful technique called copper-catalyzed azide-alkyne cycloaddition (CUAAC) - a form of click chemistry (). This reaction is highly specific, efficient, and biocompatible, making it ideal for various research applications ().
5-TAMRA-Azide can label a wide range of biomolecules including proteins, nucleic acids, lipids, and carbohydrates when they are tagged with alkynes ().
Compared to traditional labeling methods, CUAAC offers several advantages:
By attaching the bright red-fluorescent TAMRA moiety to biomolecules, 5-TAMRA-Azide allows researchers to visualize and track them in various scientific disciplines:
TAMRA azide, 6-isomer, is a derivative of tetramethylrhodamine, a fluorescent dye characterized by its orange emission. This compound has the molecular formula and a molecular weight of approximately 512.56 g/mol. The azide group enhances its utility in click chemistry, particularly in reactions involving terminal alkynes, allowing for the formation of stable conjugates through both copper-catalyzed and copper-free methods . The dye is known for its application as a Förster resonance energy transfer (FRET) acceptor for fluorescein, making it valuable in various biochemical assays .
While specific biological activities of TAMRA azide, 6-isomer are not extensively documented, its parent compound, tetramethylrhodamine, is known for its applications in cellular imaging and tracking due to its fluorescent properties. The ability to conjugate TAMRA azide with biomolecules allows researchers to study protein interactions and cellular processes through fluorescence microscopy and other imaging techniques .
The synthesis of TAMRA azide typically involves the following steps:
TAMRA azide, 6-isomer finds diverse applications in:
Interaction studies involving TAMRA azide typically focus on its ability to bind with biomolecules such as proteins and nucleic acids. These studies often utilize fluorescence techniques to monitor binding events and conformational changes, providing insights into molecular interactions within biological systems .
TAMRA azide, 6-isomer shares similarities with several other fluorescent dyes and compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Emission Color | Unique Features |
---|---|---|---|
TAMRA azide, 6-isomer | Xanthene dye | Orange | Azide group allows for click chemistry applications |
Fluorescein | Xanthene dye | Green | Commonly used as a FRET donor |
Cy3 | Cyanine dye | Orange-red | Higher quantum yield than TAMRA |
Atto 550 | Fluorescent dye | Orange | Excellent photostability; used in super-resolution microscopy |
BDP TR-Azid | Fluorescent dye | Red | Copper-free click chemistry compatible |
TAMRA azide's unique feature lies in its versatility for both copper-catalyzed and copper-free click chemistry, which enhances its utility in various biochemical applications compared to other fluorescent dyes that may only support one type of reaction .